molecular formula C7H11N3S B13506701 4-[(3S)-pyrrolidin-3-yl]-1,3-thiazol-2-amine

4-[(3S)-pyrrolidin-3-yl]-1,3-thiazol-2-amine

Cat. No.: B13506701
M. Wt: 169.25 g/mol
InChI Key: AZHGZDQCHFHOBI-YFKPBYRVSA-N
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Description

4-[(3S)-pyrrolidin-3-yl]-1,3-thiazol-2-amine is a heterocyclic compound that features a pyrrolidine ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the cyclization of appropriate precursors to form the thiazole ring, followed by the addition of the pyrrolidine group under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-[(3S)-pyrrolidin-3-yl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures and solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[(3S)-pyrrolidin-3-yl]-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-[(3S)-pyrrolidin-3-yl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3S)-pyrrolidin-3-yl]-1,3-thiazol-2-amine is unique due to its specific combination of a pyrrolidine and thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

4-[(3S)-pyrrolidin-3-yl]-1,3-thiazol-2-amine

InChI

InChI=1S/C7H11N3S/c8-7-10-6(4-11-7)5-1-2-9-3-5/h4-5,9H,1-3H2,(H2,8,10)/t5-/m0/s1

InChI Key

AZHGZDQCHFHOBI-YFKPBYRVSA-N

Isomeric SMILES

C1CNC[C@H]1C2=CSC(=N2)N

Canonical SMILES

C1CNCC1C2=CSC(=N2)N

Origin of Product

United States

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